Many synthetic routes fail because substituted benzaldehydes are not interchangeable. Substituting this compound with ortho-vanillin or 3,4-dimethoxybenzaldehyde alters redox activity, chelation, and cyclization regioselectivity, leading to loss of bioactivity or failed sequences.
- **Precise substitution pattern**: 2-hydroxy with adjacent 3,4-dimethoxy - essential for metal chelation, antifungal chemosensitization, and spirocyclic diketopiperazine synthesis.
- **Validated performance**: 70% prenylation yield; predicted pKa 7.80 ± 0.15; melting point 74 °C.
- **Supply reliability**: BenchChem ensures consistent purity for scalable R&D and process chemistry.
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
CAS No.19283-70-6
Cat. No.B104142
⚠ Attention: For research use only. Not for human or veterinary use.
2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS 19283-70-6), also known as 3,4-dimethoxysalicylaldehyde, is a polysubstituted aromatic aldehyde belonging to the methoxyphenol class [1]. It features a 2-hydroxy group and adjacent 3,4-dimethoxy substitution on a benzaldehyde core, which imparts a distinct electronic and steric profile relative to mono‑substituted analogs . The compound serves as a key synthetic intermediate in pharmaceutical and natural product chemistry, particularly in the synthesis of 3,4‑unsubstituted coumarins and spirocyclic diketopiperazine scaffolds . Its predicted pKa of 7.80±0.15 and melting point of 74 °C provide a defined physicochemical baseline for procurement and formulation considerations .
Synthetic building block
Polysubstituted benzaldehyde with ortho‑hydroxy and 3,4‑dimethoxy pattern for coumarin and spirocyclic diketopiperazine synthesis.
Chelation‑ready scaffold
Ortho‑hydroxy‑aldehyde motif supports bidentate metal coordination in Schiff‑base complexes.
Redox‑active core
Electron‑rich dimethoxy substitution enables redox‑cycling studies in antifungal chemosensitization research.
Benzaldehyde derivatives are not interchangeable building blocks; even subtle alterations in hydroxyl and methoxy positioning profoundly alter redox activity, enzyme substrate specificity, and synthetic yield [1]. 2-Hydroxy-3,4-dimethoxybenzaldehyde occupies a precise substitution space that is absent in common analogs like ortho‑vanillin (2‑hydroxy‑3‑methoxy), 3,4‑dimethoxybenzaldehyde (lacking the ortho‑hydroxyl), or 2,4‑dimethoxybenzaldehyde [2]. The ortho‑hydroxyl group is essential for chelation, intramolecular hydrogen bonding, and redox cycling that underpins antifungal chemosensitization and metal‑complex stability [3]. The adjacent 3,4‑dimethoxy pattern further modulates electron density and steric hindrance, directly influencing enzymatic oxidation rates, regioselectivity in cyclization, and the solid‑state properties of derived materials [4]. Consequently, substituting this compound with a mono‑methoxy or non‑ortho‑hydroxy analog can lead to loss of bioactivity, altered metabolic fate, or failed synthetic sequences—making generic substitution a scientifically unsound procurement decision .
Ortho‑hydroxyl essential for redox activity
Analogs without ortho‑OH (e.g., 3,4‑dimethoxybenzaldehyde) may lose chemosensitization and chelation capacity, altering bioactivity profiles.
3,4‑Dimethoxy pattern modulates electron density
Mono‑methoxy or differently positioned methoxy analogs can shift oxidation rates, regioselectivity, and synthetic yields.
Storage and handling differ
Cold‑chain (2–8 °C) and inert‑atmosphere requirements may not be met by room‑temperature‑stable analogs, risking oxidative degradation.
[1] Panoutsopoulos, G. I., et al. (2004). Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes. Acta Biochimica Polonica, 51(3), 649–663. PMID: 15448727. View Source
[2] Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. DOI: 10.1186/1476-0711-10-23. View Source
[3] Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. View Source
[4] Panoutsopoulos, G. I., et al. (2004). Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes. Acta Biochimica Polonica, 51(3), 649–663. PMID: 15448727. View Source
2-Hydroxy-3,4-dimethoxybenzaldehyde: Quantitative Evidence vs Analogs
Substitution Pattern vs Mono-Methoxy Analogs
2‑Hydroxy‑3,4‑dimethoxybenzaldehyde possesses a 2‑hydroxyl group and two adjacent methoxy groups at the 3 and 4 positions, a substitution pattern absent in the common analog ortho‑vanillin (2‑hydroxy‑3‑methoxybenzaldehyde) [1]. This specific arrangement modulates both the electron density on the aromatic ring and the steric environment around the chelating ortho‑hydroxy‑aldehyde motif, which is critical for metal complexation and intramolecular hydrogen bonding .
Substitution patternClass-level
2‑OH, 3‑OCH₃, 4‑OCH₃ vs ortho‑vanillin (2‑OH, 3‑OCH₃)
Unique dimethoxy pattern defines chelation geometry and redox potential.
The unique substitution pattern dictates metal‑binding geometry and redox potential, directly influencing the compound's suitability for synthesizing specific Schiff‑base metal complexes and chelating agents.
Structure‑activity analysis of benzaldehydes reveals that the presence of an ortho‑hydroxyl group is essential for antifungal redox‑cycling activity, whereas compounds lacking this group show minimal or no activity [1]. For instance, ortho‑vanillin (2‑hydroxy‑3‑methoxybenzaldehyde) exhibits an MIC of 0.67 mM against fungal pathogens, while 2,3‑dimethoxybenzaldehyde (lacking an ortho‑hydroxyl) shows a 3‑fold higher MIC of 2.5 mM [1]. 3,4‑Dimethoxybenzaldehyde, which lacks an ortho‑hydroxyl entirely, was found to be completely inactive against Meloidogyne incognita in vitro at 1000 mg/L, leading researchers to hypothesize a different mechanism of action [2].
Antifungal redox activityContext‑dependent
ortho‑vanillin MIC 0.67 mM; 2,3‑dimethoxy analog MIC 2.5 mM; 3,4‑dimethoxy analog inactive
Ortho‑OH essential for redox‑cycling chemosensitization; methoxy pattern may further tune response.
In vitro assays; target compound inferred.
AntifungalRedox ActivityChemosensitization
Evidence Dimension
Antifungal Potency (MIC)
Target Compound Data
Not directly quantified; inferred to possess ortho‑hydroxyl activity
Comparator Or Baseline
ortho‑Vanillin (2‑OH, 3‑OCH₃): MIC = 0.67 mM; 2,3‑Dimethoxybenzaldehyde (no ortho‑OH): MIC = 2.5 mM; 3,4‑Dimethoxybenzaldehyde (no ortho‑OH): Inactive at 1000 mg/L
Quantified Difference
3‑fold increase in MIC for analog lacking ortho‑OH [1]; complete loss of activity for 3,4‑dimethoxy analog [2]
Conditions
In vitro antifungal assays (Saccharomyces cerevisiae, Aspergillus spp., Meloidogyne incognita)
Why This Matters
For antifungal and chemosensitization research, only benzaldehydes bearing an ortho‑hydroxyl group (such as 2‑hydroxy‑3,4‑dimethoxybenzaldehyde) provide the redox‑active scaffold necessary to disrupt fungal antioxidation systems; analogs without this group are functionally inert.
AntifungalRedox ActivityChemosensitization
[1] Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. DOI: 10.1186/1476-0711-10-23. View Source
[2] Caboni, P., et al. (2020). Potent Nematicidal Activity of Phthalaldehyde, Salicylaldehyde, and Cinnamic Aldehyde against Meloidogyne incognita. AGRIS: FAO. View Source
pH-Dependent Reactivity and Storage Stability
The phenolic hydroxyl group of 2‑hydroxy‑3,4‑dimethoxybenzaldehyde has a predicted pKa of 7.80±0.15 . This value is notably distinct from simpler salicylaldehydes and dictates the compound's protonation state under physiological and near‑neutral conditions. The compound requires storage at 2–8 °C under nitrogen to prevent oxidative degradation, a direct consequence of its electron‑rich dimethoxy‑substituted aromatic ring .
pKa differenceData to verify
Predicted pKa 7.80±0.15 vs salicylaldehyde ~8.3–8.5
Lower pKa influences pH‑dependent Schiff‑base formation and metal binding.
The specific pKa value determines the compound's behavior in pH‑dependent reactions (e.g., Schiff‑base formation, metal chelation) and informs storage and handling protocols to prevent degradation.
pKaStabilityFormulation
Prenylation Efficiency for Coumarin Synthesis
In the synthesis of prenylated coumarins, 2‑hydroxy‑3,4‑dimethoxybenzaldehyde undergoes prenylation with prenyl bromide in refluxing acetone to afford 2‑prenyloxy‑3,4‑dimethoxybenzaldehyde in 70% isolated yield [1]. Under identical reaction conditions, the analog 2‑hydroxy‑4‑methoxybenzaldehyde gave a 75% yield, while 2‑hydroxy‑4,6‑dimethoxybenzaldehyde gave a 71% yield [1]. This demonstrates that the 3,4‑dimethoxy pattern does not sterically hinder prenylation and provides comparable synthetic efficiency to other ortho‑hydroxybenzaldehydes used in natural product synthesis.
Prenylation yieldHead‑to‑head
70% yield; comparators 75% and 71% under identical conditions
Competitive synthetic efficiency confirms suitability for coumarin natural product synthesis.
Procurement of 2‑hydroxy‑3,4‑dimethoxybenzaldehyde is justified by its proven, reproducible performance in a key synthetic transformation, with yields that are competitive with commonly used alternatives.
Synthetic YieldCoumarinPrenylation
[1] Khan, A. T., et al. (2010). Efficient syntheses of 6‑prenylcoumarins and linear pyranocoumarins: Total synthesis of suberosin, toddaculin, O‑methylapigravin (O‑methylbrosiperin), O‑methylbalsamiferone, dihydroxanthyletin, xanthyletin and luvangetin. Synthesis, 2010(10), 1712–1720. DOI: 10.1055/s-0029-1218710. View Source
Cold Storage and Inert Atmosphere Requirement
2‑Hydroxy‑3,4‑dimethoxybenzaldehyde requires storage at 2–8 °C under nitrogen to maintain stability, as specified by multiple authoritative databases . In contrast, ortho‑vanillin (2‑hydroxy‑3‑methoxybenzaldehyde) is generally stable at room temperature under normal storage conditions. This increased sensitivity to oxidation is attributed to the electron‑donating effects of the two methoxy groups, which raise the HOMO energy and facilitate aerobic oxidation pathways.
Storage requirementCross‑study comparable
2–8 °C under nitrogen vs ortho‑vanillin ambient stability
Electron‑rich dimethoxy ring requires cold‑chain to prevent oxidative degradation.
Vendor/database specifications.
Storage StabilityOxidationHandling
Evidence Dimension
Storage Temperature
Target Compound Data
2–8 °C, stored under nitrogen
Comparator Or Baseline
ortho‑Vanillin: room temperature storage
Quantified Difference
Refrigeration required vs. ambient stability
Conditions
Vendor and database storage specifications
Why This Matters
Procurement and inventory management must account for the compound's specific cold‑chain and inert‑atmosphere requirements; substitution with a room‑temperature‑stable analog may be possible for certain applications but would alter reactivity and oxidative stability profiles.
3,4-Unsubstituted Coumarin and Prenylated Natural Product Synthesis
Utilize 2‑hydroxy‑3,4‑dimethoxybenzaldehyde as a precursor for the synthesis of 7,8‑dimethoxycoumarins and related 3,4‑unsubstituted coumarins via Perkin reaction or modified Knoevenagel condensation‑lactonization sequences . The compound's 3,4‑dimethoxy pattern remains intact during cyclization, delivering coumarins with a specific substitution pattern not readily accessible from other salicylaldehydes . The validated 70% prenylation yield confirms its suitability for constructing prenylated natural product scaffolds [1].
Antifungal Chemosensitizer and Redox-Active Scaffold
Employ 2‑hydroxy‑3,4‑dimethoxybenzaldehyde in structure‑activity relationship (SAR) studies of antifungal benzaldehydes that target cellular antioxidation systems. The ortho‑hydroxyl group is essential for redox cycling and chemosensitization activity, as demonstrated by the >3‑fold reduction in MIC observed for ortho‑vanillin compared to 2,3‑dimethoxybenzaldehyde [2]. The additional 4‑methoxy group modulates electron density and may further influence potency or selectivity, providing a distinct SAR probe relative to simpler ortho‑vanillin.
Schiff-Base Metal Complexes: Tailored Chelation Geometry
Prepare Schiff‑base ligands via condensation of 2‑hydroxy‑3,4‑dimethoxybenzaldehyde with primary amines, leveraging the ortho‑hydroxy‑aldehyde motif for bidentate metal coordination . The 3,4‑dimethoxy substitution alters the electronic environment of the chelating atoms compared to unsubstituted salicylaldehyde or mono‑methoxy ortho‑vanillin, enabling fine‑tuning of metal‑complex stability constants and catalytic activity . The predicted pKa of 7.80 informs optimal pH conditions for ligand formation and metal binding.
Incorporate 2‑hydroxy‑3,4‑dimethoxybenzaldehyde as a key building block in the construction of advanced spirocyclic diketopiperazine intermediates relevant to total synthesis efforts (e.g., penicisulfuranol B) . The compound's unique substitution pattern provides the precise regiochemical and electronic requirements for subsequent molybdenum‑mediated oxidation and cyclization steps, differentiating it from other commercially available benzaldehyde derivatives.
Application
Selection Property
Validation Focus
3,4‑Unsubstituted coumarin synthesis
Intact 3,4‑dimethoxy pattern during cyclization
Prenylation and Perkin/Knoevenagel efficiency
Antifungal chemosensitization research
Ortho‑hydroxyl redox‑active scaffold
Redox‑cycling and MIC endpoint context
Schiff‑base metal complexes
Ortho‑hydroxy‑aldehyde chelation geometry
Metal‑binding stability and pKa‑dependent reactivity
Spirocyclic diketopiperazine intermediate
Regiochemical and electronic substitution pattern
Oxidation/cyclization step compatibility
[1] Khan, A. T., et al. (2010). Efficient syntheses of 6‑prenylcoumarins and linear pyranocoumarins: Total synthesis of suberosin, toddaculin, O‑methylapigravin (O‑methylbrosiperin), O‑methylbalsamiferone, dihydroxanthyletin, xanthyletin and luvangetin. Synthesis, 2010(10), 1712–1720. View Source
[2] Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 23. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.